Remogliflozin

Übersicht

Beschreibung

Remogliflozin ist eine Verbindung, die zur Klasse der Natrium-Glukose-Cotransporter-2-Inhibitoren gehört. Es wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus und nicht-alkoholischer Fettleberhepatitis eingesetzt. This compound wurde von Kissei Pharmaceutical entdeckt und wird derzeit von verschiedenen Pharmaunternehmen, darunter BHV Pharma und Glenmark Pharmaceuticals, entwickelt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird in einem mehrstufigen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung des Schlüsselzwischenprodukts, das die Reaktion von 4-Fluor-3-(2-Benzothiophen)methylphenylhalogenid mit Alkyllithium in einem geeigneten Lösungsmittel beinhaltet, gefolgt von einer Reaktion mit einem Zinksalz, um ein organisches Zinkreagens zu bilden. Dieses Reagens unterliegt einer nukleophilen Substitutionsreaktion mit 2,3,4,6-Tetra-O-pivaloyl-α-D-Glucopyranosebromid, um das Zwischenprodukt zu erzeugen. Die Pivaloylschutzgruppe wird dann unter Verwendung einer organischen Base entfernt, um this compound zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet Hochleistungs-Dünnschichtchromatographiemethoden zur gleichzeitigen Bestimmung von this compound und Metforminhydrochlorid in Bulk- und Tablettenformulierungen. Der Prozess wird in Bezug auf Linearität, Genauigkeit, Präzision, Robustheit, Belastbarkeit und Spezifität validiert .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Es ist sehr anfällig für Säure-, Basenhydrolyse und oxidative Stressdegradation, wodurch es in seine aktive Form umgewandelt wird .

Häufige Reagenzien und Bedingungen: Die häufigen Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Methanol, Ethylacetat, Toluol und Ammoniak. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Hochleistungs-Dünnschichtchromatographie-Platten, die mit Kieselgel vorbeschichtet sind, und einer mobilen Phase, die aus Methanol, Ethylacetat, Toluol und Ammoniak besteht .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist seine aktive Form, die auf den Natrium-Glukose-Cotransporter-Subtyp 2 wirkt und zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als selektiver Natrium-Glukose-Cotransporter-Subtyp-2-Inhibitor zur Behandlung von Typ-2-Diabetes mellitus verwendet. Es hat auch Potenzial bei der Behandlung von nicht-alkoholischer Fettleberhepatitis gezeigt . Zusätzlich wird this compound hinsichtlich seiner Wirksamkeit und Sicherheit im Vergleich zu anderen Natrium-Glukose-Cotransporter-2-Inhibitoren untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Natrium-Glukose-Cotransporter-Proteine hemmt, die für die Glukoserückresorption in der Niere verantwortlich sind. Durch die Blockierung dieses Transporters führt this compound dazu, dass Glukose über den Urin ausgeschieden wird. Dieser Mechanismus ist besonders effektiv bei der Senkung des Blutzuckerspiegels bei Patienten mit Typ-2-Diabetes mellitus .

Wissenschaftliche Forschungsanwendungen

Remogliflozin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a selective sodium-glucose co-transporter subtype 2 inhibitor for the treatment of type 2 diabetes mellitus. It has also shown potential in the treatment of non-alcoholic steatohepatitis . Additionally, this compound is being studied for its efficacy and safety in comparison to other sodium-glucose co-transporter 2 inhibitors .

Wirkmechanismus

Target of Action

Remogliflozin primarily targets the sodium-glucose transport proteins (SGLT) , specifically SGLT2 . These proteins are responsible for glucose reabsorption in the kidney .

Mode of Action

This compound inhibits SGLT2, blocking the reabsorption of glucose in the kidney . This inhibition leads to an increase in urinary glucose excretion (UGE), which in turn reduces the concentration of glucose in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucose reabsorption pathway in the kidney . By inhibiting SGLT2, this compound disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .

Pharmacokinetics

This compound etabonate is an orally bioavailable prodrug of this compound . It is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite and other metabolites before being glucuronidated to generate inactive glucuronide conjugates .

Result of Action

The primary molecular effect of this compound’s action is the reduction of blood glucose levels . By inhibiting SGLT2 and disrupting glucose reabsorption in the kidney, this compound increases urinary glucose excretion, which leads to a decrease in blood glucose concentrations .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the drug’s hypoglycemia potential is low due to two factors: 1) urine glucose excretion during SGLT2 inhibition decreases as plasma glucose concentrations fall into the hypoglycemic range, and 2) blunting peak postprandial glucose excursions could simplify prandial insulin dose adjustments .

Biochemische Analyse

Biochemical Properties

Remogliflozin interacts with the sodium-glucose transport proteins (SGLT), which are responsible for glucose reabsorption in the kidney . By inhibiting SGLT2, this compound blocks this transporter, causing blood glucose to be eliminated through the urine .

Cellular Effects

This compound has been shown to enhance urinary glucose excretion in a dose-dependent manner in both mice and rats . By increasing urinary glucose excretion, this compound inhibits the increase in plasma glucose after glucose loading without stimulating insulin secretion in normal rats .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of SGLT2. This inhibition blocks the reabsorption of glucose in the kidney, leading to the elimination of glucose through urine . This process does not require the activation or inhibition of other enzymes or changes in gene expression .

Temporal Effects in Laboratory Settings

This compound has been studied in various phases of clinical trials. In a 24-week randomized, double-blind, active-controlled trial, this compound was shown to reduce glycated hemoglobin levels . This suggests that this compound has a long-term effect on cellular function, specifically on the regulation of blood glucose levels .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase urinary glucose excretion in a dose-dependent manner . Specific threshold effects or toxic effects at high doses have not been reported in the available literature.

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 to generate the active metabolite . This metabolism involves multiple biotransformation pathways .

Transport and Distribution

As an SGLT2 inhibitor, it is likely to be distributed in tissues where SGLT2 is expressed, such as the kidney .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where SGLT2 is expressed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Remogliflozin is synthesized through a multi-step process. The synthesis begins with the preparation of the key intermediate, which involves the reaction of 4-fluoro-3-(2-benzothiophene)methylphenyl halide with alkyl lithium in a suitable solvent, followed by a reaction with a zinc salt to form an organic zinc reagent. This reagent undergoes a nucleophilic substitution reaction with 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranose bromide to produce the intermediate. The pivaloyl protecting group is then removed using an organic base to yield this compound .

Industrial Production Methods: The industrial production of this compound involves high-performance thin-layer chromatography methods for the simultaneous determination of this compound and metformin hydrochloride in bulk and tablet formulations. The process is validated in terms of linearity, accuracy, precision, robustness, ruggedness, and specificity .

Analyse Chemischer Reaktionen

Types of Reactions: Remogliflozin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is highly susceptible to acid, base hydrolysis, and oxidative stress degradation, converting into its active form .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include methanol, ethyl acetate, toluene, and ammonia. The reaction conditions typically involve the use of high-performance thin-layer chromatography plates precoated with silica gel and a mobile phase consisting of methanol, ethyl acetate, toluene, and ammonia .

Major Products Formed: The major product formed from the reactions involving this compound is its active form, which acts on the sodium-glucose co-transporter subtype 2 and is used for the treatment of type 2 diabetes mellitus .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den ähnlichen Verbindungen zu Remogliflozin gehören Dapagliflozin, Canagliflozin und Empagliflozin. Diese Verbindungen gehören ebenfalls zur Klasse der Natrium-Glukose-Cotransporter-2-Inhibitoren und werden zur Behandlung von Typ-2-Diabetes mellitus verwendet .

Einzigartigkeit: this compound ist einzigartig in seinen niedrigeren Kosten im Vergleich zu anderen Natrium-Glukose-Cotransporter-2-Inhibitoren, was es zu einer erschwinglicheren Option für Patienten macht, insbesondere in Entwicklungsländern. Trotz des Nachteils der zweimal täglichen Verabreichung senkt es die Behandlungskosten möglicherweise erheblich .

Eigenschaften

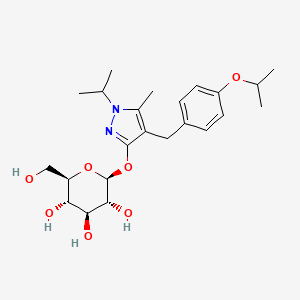

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O7/c1-12(2)25-14(5)17(10-15-6-8-16(9-7-15)30-13(3)4)22(24-25)32-23-21(29)20(28)19(27)18(11-26)31-23/h6-9,12-13,18-21,23,26-29H,10-11H2,1-5H3/t18-,19-,20+,21-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSINGUMRKGRYJP-VZWAGXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(C=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186563 | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329045-45-6 | |

| Record name | Remogliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329045456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remogliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REMOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZPK7A4MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.